SU-11752 -

SU-11752

Catalog Number: EVT-287931
CAS Number:
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU-11752 is a potent and selective DNA-PK inhibitor. Inhibition kinetics and a direct assay for ATP binding showed that SU11752 inhibited DNA-PK by competing with ATP. SU11752 inhibited DNA double-strand break repair in cells and gave rise to a five-fold sensitization to ionizing radiation. At concentrations of SU11752 that inhibited DNA repair, cell cycle progression was still normal and ATM kinase activity was not inhibited.
Source and Classification

SU-11752 was developed as part of a series of compounds aimed at inhibiting poly(ADP-ribose) polymerase-1 (PARP-1) and DNA-PK. It is classified as a small molecule inhibitor, with a specific focus on DNA repair pathways. The compound's structural design allows it to compete with adenosine triphosphate (ATP) for binding to DNA-PK, thereby inhibiting its activity effectively. The reported IC50 value for SU-11752 is approximately 0.13 micromolar, indicating its potency in inhibiting DNA-PK activity .

Synthesis Analysis

The synthesis of SU-11752 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: Initial steps often involve the formation of pyrrolocarbazole derivatives through cyclization reactions.
  2. Functionalization: Subsequent functionalization steps introduce specific substituents that enhance the compound's inhibitory properties against DNA-PK.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The synthesis process can be complex, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity .

Molecular Structure Analysis

The molecular structure of SU-11752 can be described as follows:

  • Core Structure: The compound features a pyrrolocarbazole backbone, which is known for its planar structure that facilitates interaction with target proteins.
  • Substituents: Specific functional groups attached to the core significantly influence its biological activity. These include alkyl and aryl groups that enhance lipophilicity and binding affinity.

The three-dimensional conformation allows for effective binding to the ATP-binding site of DNA-PK, which is crucial for its mechanism of action .

Chemical Reactions Analysis

SU-11752 participates in several important chemical reactions relevant to its function:

  1. Binding Reaction: The primary reaction involves the competitive inhibition of DNA-PK by binding to its ATP site.
  2. Metabolic Stability: Understanding how SU-11752 interacts with metabolic enzymes is crucial for predicting its pharmacokinetics and potential drug interactions.

The kinetics of these reactions have been characterized using various biochemical assays, providing insights into the compound's efficacy .

Mechanism of Action

The mechanism by which SU-11752 exerts its effects involves:

  1. Competitive Inhibition: By mimicking ATP, SU-11752 binds to the active site of DNA-PK, preventing the phosphorylation of target proteins involved in the DNA damage response.
  2. Impact on DNA Repair: This inhibition leads to impaired DNA repair processes, making cancer cells more susceptible to genotoxic agents.

Studies have shown that this mechanism can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments .

Physical and Chemical Properties Analysis

SU-11752 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: It demonstrates moderate solubility in organic solvents, which facilitates its use in biological assays.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.

These properties are essential for understanding how SU-11752 behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

SU-11752 has significant potential applications in various scientific fields:

  1. Cancer Therapy: Its ability to inhibit DNA repair mechanisms positions it as a candidate for combination therapies in oncology.
  2. Research Tool: As a selective inhibitor of DNA-PK, it serves as an important tool for studying the roles of this kinase in cellular processes.
  3. Drug Development: Ongoing research focuses on optimizing derivatives of SU-11752 to enhance its efficacy and reduce potential side effects.
Introduction to SU-11752: Discovery and Pharmacological Context

Historical Development of DNA-PK Inhibitors in Oncology

The evolution of DNA-dependent protein kinase (DNA-PK) inhibitors represents a pivotal advancement in targeted cancer therapeutics, driven by the critical role of DNA-PK in the non-homologous end joining (NHEJ) pathway—the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation and chemotherapeutic agents. DNA-PK, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, functions as a molecular sensor for DSBs. Its holoenzyme structure comprises a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 regulatory heterodimer [1] [3]. Early inhibitors like NU7026 and NU7441 demonstrated proof-of-concept that DNA-PK pharmacological inhibition could radiosensitize tumor cells and potentiate the effects of DNA-damaging chemotherapies [1]. However, these first-generation compounds faced significant pharmacological limitations, including poor solubility, metabolic instability, and insufficient selectivity against related PIKK family members (e.g., ATM, ATR, mTOR) [3]. This spurred the development of second-generation inhibitors with optimized pharmacokinetic profiles and enhanced target specificity. Compounds like M3814 (Peposertib) and AZD7648 emerged as clinical candidates, entering trials combining radiotherapy or chemotherapy [1] [5]. SU-11752 represents a significant milestone within this trajectory, designed to overcome the limitations of earlier inhibitors through structural refinement and improved binding kinetics. Its discovery underscores a concerted effort to translate DNA-PK inhibition into clinically viable cancer treatment strategies [1] [3] [5].

Table 1: Generations of DNA-PK Inhibitors in Oncology

GenerationRepresentative CompoundsKey CharacteristicsLimitations
FirstNU7026, NU7441, LY294002Proof-of-concept radiosensitizers; PI3K/DNA-PK dual inhibitorsPoor solubility, metabolic instability, low selectivity, limited cellular potency
SecondM3814 (Peposertib), AZD7648Improved selectivity, better PK/PD profiles, entered clinical trialsPotential for off-target effects at high doses, complex drug interactions
Advanced Second-GenSU-11752High selectivity for DNA-PKcs, optimized urea scaffold, potent cellular activityPreclinical status (as of knowledge cutoff)

Rationale for SU-11752 as a Targeted Therapeutic Agent

SU-11752 was developed based on a compelling mechanistic rationale centered on disrupting DNA repair in cancer cells. DNA-PK is not only crucial for NHEJ but also exhibits roles beyond canonical DNA repair, including modulation of transcriptional programs influencing epithelial-to-mesenchymal transition (EMT), hypoxia responses, and prosurvival signaling pathways like Akt [1] [5]. Crucially, cancer cells frequently exhibit dysregulated DNA repair, making them more reliant on pathways like NHEJ for survival following DNA-damaging treatments. Inhibiting DNA-PK creates contextual synthetic lethality—particularly potent in tumors with underlying deficiencies in homologous recombination (HR) repair, a common feature in many cancers [1] [8]. SU-11752 exerts its effects by potently and selectively inhibiting DNA-PKcs kinase activity. This prevents the autophosphorylation of DNA-PKcs and phosphorylation of downstream substrates (e.g., H2AX, AKT), effectively blocking the progression of NHEJ [1] [3]. Consequently, DSBs induced by radiotherapy or certain chemotherapies (e.g., topoisomerase II inhibitors, bleomycin) persist, leading to enhanced mitotic catastrophe and apoptosis in tumor cells. Preclinical evidence highlights a significant synergistic effect when SU-11752 is combined with radiation, especially under chronically hypoxic conditions commonly found in solid tumors. Hypoxia inherently downregulates HR (e.g., via reduced Rad51 expression), making cancer cells within these niches exquisitely dependent on NHEJ and thus more vulnerable to DNA-PK inhibition [8]. This mechanistic synergy provides a strong therapeutic rationale for SU-11752 as a targeted radiosensitizing and chemosensitizing agent.

Classification Within the Aromatic Urea-Based Kinase Inhibitor Family

SU-11752 belongs to a prominent class of kinase inhibitors characterized by a central aromatic urea pharmacophore. This chemical class has proven highly effective in targeting the ATP-binding sites of various kinases, including members of the PIKK family (DNA-PK, ATM, mTOR) and others like p38 MAPK, Raf-1, and JAK kinases [2] [6]. The urea moiety (–NH–CO–NH–) serves as a critical hinge-binding motif and a versatile scaffold for substituent attachment. Its planar structure facilitates key hydrogen-bonding interactions with backbone residues in the kinase active site, often with high affinity [2] [6]. Within the PIKK family, targeting presents unique challenges due to the large size and structural complexity of the kinase domains. Urea-based inhibitors like SU-11752 achieve selectivity for DNA-PKcs over related kinases (ATM, ATR, mTOR) through strategic modifications to the substituents flanking the urea core. These modifications exploit subtle differences in the hydrophobic pockets and electrostatic environments near the ATP-binding cleft [6]. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in optimizing these interactions. For instance, specific lipophilic groups incorporated into SU-11752 enhance binding within aspartate-rich hydrophobic regions unique to the DNA-PKcs active site conformation, contributing to its nanomolar-range potency and high kinome selectivity [6]. This places SU-11752 within a lineage of advanced urea-based inhibitors (e.g., compounds developed for ATM inhibition as described in [6]) designed for precise targeting of DNA damage response kinases, representing a refined application of the urea scaffold in oncology drug discovery.

Table 2: Key Features of Urea-Based Kinase Inhibitors Targeting DNA Repair Pathways

FeatureSignificance in Kinase Inhibitor DesignApplication in SU-11752/DNA-PK InhibitorsExamples Beyond DNA-PK
Urea Moiety (Core)Serves as hinge binder; forms key H-bonds with kinase backboneCentral scaffold enabling high-affinity binding to DNA-PKcs ATP pocketATM Inhibitors [6], Certain p38 inhibitors
Lipophilic SubstituentsInteract with hydrophobic regions flanking the ATP cleftTailored groups exploit unique hydrophobic pockets in DNA-PKcs for selectivityRaf inhibitors (e.g., Sorafenib analogs)
Solubilizing GroupsImprove pharmacokinetic properties (solubility, distribution)Likely incorporated to enhance drug-like properties vs. early inhibitors (NU7441)JAK inhibitors (e.g., Tofacitinib core structure [7])
Selectivity OptimizationAchieved by targeting unique residues/conformationsDesigned for high selectivity over ATM, ATR, mTOR, PI3KsAdvanced ATM inhibitors with >1000x selectivity [6]
  • NU7026
  • NU7441
  • LY294002
  • M3814 (Peposertib)
  • AZD7648
  • SU-11752
  • NU5455 (comparative context)
  • Tofacitinib (structural class context only)

Properties

Product Name

SU-11752

IUPAC Name

3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-

InChI Key

QUYIGDGKOSEELL-QNGOZBTKSA-N

SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

SU11752; SU11752; SU11752.

Canonical SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Isomeric SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

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